Cas no 2413886-05-0 (tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate)

Tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate is a specialized carbamate derivative featuring both a hydroxypropyl and a thiolan-3-yl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile functional groups, which enable further derivatization or serve as a protected intermediate. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The hydroxypropyl moiety offers a handle for conjugation or modification, and the thiolan-3-yl group introduces sulfur-containing heterocyclic properties, potentially enhancing binding affinity in bioactive molecules. Its well-defined structure makes it suitable for applications in peptide chemistry and drug discovery.
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate structure
2413886-05-0 structure
Product name:tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
CAS No:2413886-05-0
MF:C12H23NO3S
MW:261.380922555923
CID:6415896
PubChem ID:165768719

tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2413886-05-0
    • tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
    • EN300-26666188
    • Inchi: 1S/C12H23NO3S/c1-12(2,3)16-11(15)13(6-4-7-14)10-5-8-17-9-10/h10,14H,4-9H2,1-3H3
    • InChI Key: IBXSQNPDFSDASB-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)N(C(=O)OC(C)(C)C)CCCO

Computed Properties

  • Exact Mass: 261.13986477g/mol
  • Monoisotopic Mass: 261.13986477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 75.1Ų

tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26666188-0.25g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
0.25g
$933.0 2023-05-30
Enamine
EN300-26666188-2.5g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
2.5g
$1988.0 2023-05-30
Enamine
EN300-26666188-5.0g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
5g
$2940.0 2023-05-30
Enamine
EN300-26666188-10.0g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
10g
$4360.0 2023-05-30
Enamine
EN300-26666188-0.1g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
0.1g
$892.0 2023-05-30
Enamine
EN300-26666188-0.05g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
0.05g
$851.0 2023-05-30
Enamine
EN300-26666188-0.5g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
0.5g
$974.0 2023-05-30
Enamine
EN300-26666188-1.0g
tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate
2413886-05-0
1g
$1014.0 2023-05-30

Additional information on tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate

Introduction to tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate (CAS No. 2413886-05-0)

Tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2413886-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are known for their diverse applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly the presence of a thiolan-3-yl moiety and a 3-hydroxypropyl side chain, contribute to its distinctive chemical properties and potential biological activities.

The thiolan-3-yl group is a five-membered heterocyclic ring containing sulfur, which is known to exhibit significant interactions with biological targets due to its ability to form stable disulfide bonds and participate in redox reactions. This feature makes it particularly interesting for the development of compounds that require interaction with proteins or enzymes involved in cellular signaling pathways. Additionally, the 3-hydroxypropyl group introduces a hydrophilic character to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability when used in pharmaceutical formulations.

Recent advancements in medicinal chemistry have highlighted the importance of carbamate derivatives in addressing various therapeutic challenges. Carbamates are versatile intermediates that can be modified to target specific biological pathways, making them valuable tools for drug discovery. The structural motif of tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate suggests potential applications in the development of novel therapeutics, particularly in areas such as anti-inflammatory agents, antiviral drugs, and enzyme inhibitors.

One of the most compelling aspects of this compound is its potential to act as a scaffold for further chemical modifications. The presence of both the thiolan-3-yl and 3-hydroxypropyl groups provides multiple sites for functionalization, allowing chemists to tailor the properties of the molecule to specific biological targets. For instance, the thiol group can be oxidized to form disulfides, which are known to modulate protein function and have been explored in various therapeutic contexts. Meanwhile, the hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors.

In the realm of drug development, the synthesis and characterization of carbamate derivatives have been extensively studied due to their favorable pharmacokinetic properties. The tert-butyl group at the nitrogen atom contributes to metabolic stability by preventing rapid degradation by nucleophilic attack. This stability is crucial for ensuring that the drug remains active within the physiological environment for an extended period. Additionally, the tert-butyl group can influence solubility and membrane permeability, factors that are critical for determining oral bioavailability and tissue distribution.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in designing effective therapeutics. The unique structural features of tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate make it an attractive candidate for further investigation. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the potential biological activity of this compound and its derivatives. Such approaches have accelerated drug discovery pipelines in recent years, enabling faster identification of lead compounds with promising therapeutic profiles.

The role of carbamates in modulating enzyme activity has been well-documented in scientific literature. Enzymes are central to numerous biological processes, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The structural design of tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate suggests that it may interact with enzymes through multiple mechanisms, including covalent binding via its thiol group or non-covalent interactions facilitated by hydrogen bonding networks. This versatility makes it a valuable candidate for developing enzyme inhibitors with high selectivity and potency.

Moreover, the growing interest in biodegradable polymers has opened new avenues for applying carbamate-based compounds in material science. Carbamates can be incorporated into polymer matrices as crosslinking agents or functional monomers, enhancing material properties such as biodegradability and mechanical strength. The unique combination of hydrophilic and hydrophobic groups in tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate makes it an excellent candidate for developing smart materials that respond to environmental stimuli such as pH or temperature changes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct complex molecular frameworks efficiently. These synthetic strategies not only improve production scalability but also enable access to novel derivatives with tailored properties for pharmaceutical applications.

In conclusion,tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-yl)carbamate (CAS No. 2413886-05-0) represents a promising compound with diverse potential applications across multiple scientific disciplines. Its unique structural features—particularly the thiolan-3-yl moiety and 3-hydroxypropyl side chain—endow it with distinctive chemical properties that make it suitable for further exploration in drug discovery, material science, and biotechnology. As research continues to uncover new applications for carbamate derivatives,tert-butyl N-(3-hydroxypropyl)-N-(thiolan-3-y l)carbamate is poised to play a significant role in advancing scientific understanding and innovation.

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